molecular formula C24H17NO4 B4990880 5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone

5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone

Cat. No. B4990880
M. Wt: 383.4 g/mol
InChI Key: YWNHTWKUYZAAKJ-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone, also known as DIPF, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone acts as an irreversible inhibitor of serine hydrolases by covalently binding to the active site of the enzyme. The binding of this compound to the enzyme results in the formation of a stable complex that prevents the enzyme from functioning properly. The mechanism of action of this compound has been extensively studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on various serine hydrolases, including acetylcholinesterase, lipase, and protease. The inhibition of these enzymes by this compound can lead to various biochemical and physiological effects, depending on the specific enzyme being targeted. For example, the inhibition of acetylcholinesterase by this compound can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in increased neurotransmission. The inhibition of lipase by this compound can lead to the accumulation of lipids in the body, resulting in obesity and other metabolic disorders.

Advantages and Limitations for Lab Experiments

5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has several advantages as a tool for scientific research. It has high potency and selectivity for serine hydrolases, making it an ideal probe for studying these enzymes. Additionally, this compound is stable and can be easily synthesized in large quantities. However, this compound also has some limitations. It is an irreversible inhibitor, which means that the enzyme activity cannot be restored after inhibition. Additionally, this compound can be toxic to cells and organisms at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone. One area of research is the development of novel serine hydrolase inhibitors based on the structure of this compound. These inhibitors could have potential applications in the treatment of various diseases, including Alzheimer's disease and obesity. Another area of research is the development of new methods for the synthesis of this compound and related compounds. These methods could lead to more efficient and cost-effective production of these compounds. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as materials science and catalysis.

Synthesis Methods

5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone can be synthesized through a multistep process starting from 2,4-dimethoxybenzaldehyde and indenopyridine. The final step involves the reaction of the intermediate compound with furanone to produce this compound. The synthesis method of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have potent inhibitory effects on serine hydrolases, which are enzymes that play important roles in various physiological processes. This compound has been used as a tool to study the function of serine hydrolases in biological systems. Additionally, this compound has been used as a probe to identify and characterize novel serine hydrolases.

properties

IUPAC Name

(3Z)-5-(2,4-dimethoxyphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4/c1-27-14-9-10-17(20(12-14)28-2)21-13-19(24(26)29-21)22-15-6-3-4-7-16(15)23-18(22)8-5-11-25-23/h3-13H,1-2H3/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNHTWKUYZAAKJ-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C3C4=C(C5=CC=CC=C53)N=CC=C4)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C\3/C4=C(C5=CC=CC=C53)N=CC=C4)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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